N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide
Description
N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide is a complex organic compound characterized by its bromopyridine and oxazole functional groups
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-8(2)18(12-6-5-11(15)7-16-12)14(19)13-9(3)17-10(4)20-13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYOWGCVYOEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N(C2=NC=C(C=C2)Br)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with appropriate reagents to introduce the oxazole ring and the carboxamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: The compound has shown potential as a biological probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can be studied to understand biological processes better.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in drug development, particularly as a lead compound for new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine group can bind to enzymes or receptors, modulating their activity. The oxazole ring contributes to the compound's stability and reactivity, enhancing its biological activity.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)succinamic acid: A related compound with a different functional group.
5-bromo-2-hydroxymethylpyridine: Another bromopyridine derivative with distinct properties.
Uniqueness: N-(5-bromopyridin-2-yl)-2,4-dimethyl-N-propan-2-yl-1,3-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
